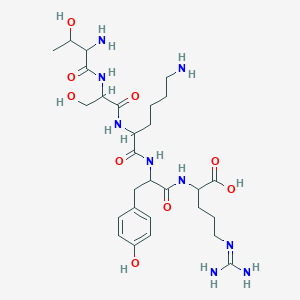
Tyrosylglutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosylglutamine is a dipeptide composed of the amino acids tyrosine and glutamine Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tyrosylglutamine can be synthesized through peptide bond formation between tyrosine and glutamine. This process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a solid support, with each addition followed by deprotection and coupling steps. Common reagents used in these reactions include carbodiimides (e.g., DCC) and coupling agents like HOBt or HATU.
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods using transglutaminases. These enzymes catalyze the formation of peptide bonds between glutamine and tyrosine residues. The enzymatic approach is advantageous due to its specificity and mild reaction conditions, which minimize side reactions and degradation of the product .
Análisis De Reacciones Químicas
Types of Reactions: Tyrosylglutamine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction of any oxidized forms back to the original dipeptide.
Substitution: Halogenation reactions, such as iodination and chlorination, can occur on the aromatic ring of tyrosine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or periodate can be used.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Halogenation can be achieved using reagents like iodine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of tyrosylquinone derivatives.
Substitution: Formation of iodinated or chlorinated this compound derivatives.
Aplicaciones Científicas De Investigación
Tyrosylglutamine has several applications in scientific research:
Chemistry: Used as a model compound in studying peptide bond formation and stability.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the food industry for enhancing the nutritional value and functional properties of protein-based products
Mecanismo De Acción
The mechanism of action of tyrosylglutamine involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate enzyme activity, influence signal transduction pathways, and participate in protein-protein interactions. The phenolic hydroxyl group of tyrosine can engage in hydrogen bonding and electrostatic interactions, while the amide group of glutamine can form hydrogen bonds and participate in nucleophilic reactions .
Comparación Con Compuestos Similares
- Tyrosylglycine
- Tyrosylalanine
- Tyrosylvaline
- Tyrosylhistidine
- Tyrosylglutamic acid
- Tyrosylphenylalanine
Comparison: Tyrosylglutamine is unique due to the presence of both tyrosine and glutamine, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-amino-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c15-10(7-8-1-3-9(18)4-2-8)13(20)17-11(14(21)22)5-6-12(16)19/h1-4,10-11,18H,5-7,15H2,(H2,16,19)(H,17,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAQSAUDKMIEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)N)C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | Tyrosyl-Glutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029103 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-[2-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12107403.png)



![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid](/img/structure/B12107448.png)

![1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107461.png)







